Superior Anti-SARS-CoV-2 Potency of a 2-Benzylaminoquinazolinone Derivative Compared to Remdesivir
A derivative of the 2-(benzylamino)quinazoline scaffold, specifically Compound 39 (7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one), demonstrates superior in vitro potency against SARS-CoV-2 when directly compared to the FDA-approved drug remdesivir. In a head-to-head antiviral assay, the quinazoline derivative achieved a lower half-maximal inhibitory concentration (IC50), indicating greater efficacy at a lower dose [1].
| Evidence Dimension | Antiviral activity against SARS-CoV-2 |
|---|---|
| Target Compound Data | IC50 = 4.2 µM |
| Comparator Or Baseline | Remdesivir (IC50 = 7.6 µM) |
| Quantified Difference | Target compound IC50 is 1.8-fold lower (more potent) than remdesivir |
| Conditions | In vitro cell-based assay measuring inhibition of SARS-CoV-2 induced cytopathic effect. |
Why This Matters
For procurement in antiviral research, this data indicates that the 2-benzylaminoquinazolinone chemotype offers a promising starting point for optimization with activity surpassing a clinically used standard-of-care, justifying its selection over other less characterized quinazoline fragments.
- [1] Lee, J. Y., Shin, Y. S., Jeon, S., Lee, S. I., Cho, J. E., Myung, S., ... & Park, C. M. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4 (3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-416. View Source
